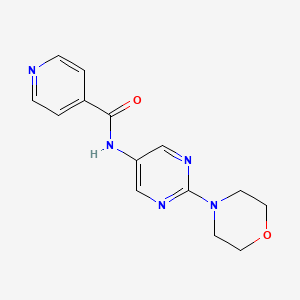

N-(2-morpholinopyrimidin-5-yl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-morpholinopyrimidin-5-yl)isonicotinamide is a chemical compound with the molecular formula C14H15N5O2 and a molecular weight of 285.307 g/mol. This compound is part of the pyrimidine derivatives family, which are known for their significant chemical and biological activities . Pyrimidine derivatives are widely used in drug discovery processes and have considerable chemical significance .

Méthodes De Préparation

The synthesis of N-(2-morpholinopyrimidin-5-yl)isonicotinamide can be achieved through various methods. One common approach involves the reaction of isoniazid with appropriate benzaldehyde to form N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases), which are then cyclocondensed with thiolactic acid . This method is often used in the synthesis of similar compounds and involves microwave-assisted synthesis to enhance reaction efficiency .

Analyse Des Réactions Chimiques

N-(2-morpholinopyrimidin-5-yl)isonicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thiolactic acid, benzaldehyde, and isoniazid . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit different biological activities .

Applications De Recherche Scientifique

N-(2-morpholinopyrimidin-5-yl)isonicotinamide has several scientific research applications. It is used in the development of new drugs due to its potential therapeutic properties. This compound has shown promise in the treatment of various diseases, including tuberculosis, due to its antimycobacterial activity . Additionally, it is used in the synthesis of other heterocyclic compounds, which are important in medicinal chemistry .

Mécanisme D'action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) . This inhibition reduces inflammation and suggests potential therapeutic applications in inflammation-associated disorders .

Comparaison Avec Des Composés Similaires

N-(2-morpholinopyrimidin-5-yl)isonicotinamide can be compared with other similar compounds, such as N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide . While both compounds exhibit antimycobacterial activity, this compound has shown unique properties in terms of its synthesis and biological activities . Other similar compounds include various pyrimidine derivatives, which are known for their diverse biological potential .

Activité Biologique

N-(2-morpholinopyrimidin-5-yl)isonicotinamide is a compound of growing interest in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound features a morpholine ring attached to a pyrimidine moiety, which is further linked to an isonicotinamide group. The structural formula can be represented as follows:

The synthesis of this compound typically involves multiple steps, including the formation of the morpholinopyrimidine scaffold followed by the attachment of the isonicotinamide group. The detailed synthetic route may vary depending on laboratory protocols but usually involves standard organic synthesis techniques such as nucleophilic substitution and coupling reactions.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments demonstrated that it inhibits nitric oxide (NO) production in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition is significant as excessive NO production is associated with inflammatory responses.

Key Findings:

- Inhibition of iNOS and COX-2: The compound significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .

- Molecular Docking Studies: Computational analyses suggest strong binding affinity to iNOS and COX-2 active sites, indicating potential for therapeutic application in inflammation-related disorders .

Anticancer Activity

The compound's structural similarity to known kinase inhibitors suggests its potential efficacy against various cancer types. Preliminary studies indicate that it may disrupt critical signaling pathways involved in cancer progression.

Research Highlights:

- Kinase Inhibition: Related compounds have shown promise as kinase inhibitors, which could be exploited for targeted cancer therapies.

- Cell Proliferation Studies: Further investigations are needed to establish its direct effects on cancer cell lines and elucidate its mechanism of action.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Morpholinopyrimidin-2-yl)acetamide | Similar morpholine and pyrimidine structure | Potential anti-inflammatory effects |

| N-(4-Morpholinopyrimidin-5-yl)benzamide | Contains a benzamide moiety | Kinase inhibition; explored for cancer treatment |

| N-(4-Morpholinopyrimidin-3-yl)propanamide | Propanamide instead of isobutyramide | Possible applications in anti-cancer therapies |

Propriétés

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-13(11-1-3-15-4-2-11)18-12-9-16-14(17-10-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAMRZLMTXMDMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.